molecular formula C20H29N3O2 B6060507 1-[(1-butyryl-4-piperidinyl)carbonyl]-4-phenylpiperazine

1-[(1-butyryl-4-piperidinyl)carbonyl]-4-phenylpiperazine

Cat. No. B6060507
M. Wt: 343.5 g/mol
InChI Key: LFDHVOZGCMHDNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1-butyryl-4-piperidinyl)carbonyl]-4-phenylpiperazine, also known as BPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BPP is a piperazine derivative that has been synthesized and studied for its biological and pharmacological properties.

Mechanism of Action

1-[(1-butyryl-4-piperidinyl)carbonyl]-4-phenylpiperazine acts as a partial agonist at the dopamine D2 receptor, which is involved in the regulation of neurotransmitter release. 1-[(1-butyryl-4-piperidinyl)carbonyl]-4-phenylpiperazine has been shown to increase dopamine release in the striatum, which is involved in the regulation of movement. 1-[(1-butyryl-4-piperidinyl)carbonyl]-4-phenylpiperazine also acts as an antagonist at the serotonin receptor, which is involved in the regulation of mood.
Biochemical and Physiological Effects:
1-[(1-butyryl-4-piperidinyl)carbonyl]-4-phenylpiperazine has been shown to have anxiolytic and antidepressant effects in animal models. 1-[(1-butyryl-4-piperidinyl)carbonyl]-4-phenylpiperazine has also been shown to increase locomotor activity and induce hyperactivity in rats. 1-[(1-butyryl-4-piperidinyl)carbonyl]-4-phenylpiperazine has been shown to have a low toxicity profile, indicating its potential as a safe drug.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[(1-butyryl-4-piperidinyl)carbonyl]-4-phenylpiperazine in lab experiments include its specificity for the dopamine D2 receptor, its low toxicity profile, and its potential as a safe drug. The limitations of using 1-[(1-butyryl-4-piperidinyl)carbonyl]-4-phenylpiperazine in lab experiments include its limited solubility in water, which may affect its bioavailability, and its potential for off-target effects.

Future Directions

Future research on 1-[(1-butyryl-4-piperidinyl)carbonyl]-4-phenylpiperazine could focus on its potential use as a treatment for neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and depression. Further studies could also investigate the pharmacokinetics and pharmacodynamics of 1-[(1-butyryl-4-piperidinyl)carbonyl]-4-phenylpiperazine, as well as its potential for drug interactions. Additionally, research could focus on the development of novel derivatives of 1-[(1-butyryl-4-piperidinyl)carbonyl]-4-phenylpiperazine with improved pharmacological properties.

Synthesis Methods

The synthesis of 1-[(1-butyryl-4-piperidinyl)carbonyl]-4-phenylpiperazine involves the reaction of 1-benzyl-4-piperidone with butyryl chloride in the presence of triethylamine to form 1-butyryl-4-benzylpiperidine. This compound is then reacted with phenyl hydrazine to yield 1-[(1-butyryl-4-piperidinyl)carbonyl]-4-phenylpiperazine. The purity of 1-[(1-butyryl-4-piperidinyl)carbonyl]-4-phenylpiperazine can be improved by recrystallization from ethanol.

Scientific Research Applications

1-[(1-butyryl-4-piperidinyl)carbonyl]-4-phenylpiperazine has been studied for its potential applications in various fields, including neuroscience, pharmacology, and drug discovery. 1-[(1-butyryl-4-piperidinyl)carbonyl]-4-phenylpiperazine has been shown to have an affinity for the dopamine D2 receptor, which is involved in the regulation of movement, emotion, and motivation. 1-[(1-butyryl-4-piperidinyl)carbonyl]-4-phenylpiperazine has also been studied for its potential use as an antidepressant, anxiolytic, and antipsychotic drug.

properties

IUPAC Name

1-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O2/c1-2-6-19(24)22-11-9-17(10-12-22)20(25)23-15-13-21(14-16-23)18-7-4-3-5-8-18/h3-5,7-8,17H,2,6,9-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFDHVOZGCMHDNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{4-[(4-Phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}butan-1-one

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